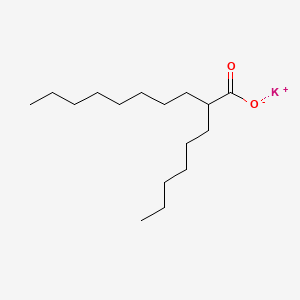

Potassium 2-hexyldecanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

54439-51-9 |

|---|---|

Molecular Formula |

C16H31KO2 |

Molecular Weight |

294.51 g/mol |

IUPAC Name |

potassium;2-hexyldecanoate |

InChI |

InChI=1S/C16H32O2.K/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1 |

InChI Key |

YDHKPQHNLJFGFB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)[O-].[K+] |

Origin of Product |

United States |

Nomenclature and Chemical Identity in Scholarly Discourse

The precise identification of a chemical compound is fundamental in academic and scientific communication. Potassium 2-hexyldecanoate is identified by a specific set of names and numbers to ensure unambiguous reference in research and regulatory contexts. Its systematic name is derived from its parent carboxylic acid, 2-hexyldecanoic acid, and the corresponding potassium cation.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| Synonym | Kalium-2-hexyldecanoat echemportal.org |

| CAS Number | 54439-51-9 echemportal.orgalfa-chemistry.comchemicalbook.com |

| Molecular Formula | C16H31KO2 chemicalbook.com |

| Molecular Weight | 294.51 g/mol chemicalbook.com |

Classification Within Organic Potassium Salts and Carboxylates

Potassium 2-hexyldecanoate is classified as an organic potassium salt. This classification arises from the ionic bond between the positively charged potassium ion (K+) and the negatively charged carboxylate group (-COO⁻) of the 2-hexyldecanoate anion. The compound is formed in a neutralization reaction between 2-hexyldecanoic acid (a carboxylic acid) and a potassium base, such as potassium hydroxide (B78521).

As a member of the carboxylate salt family, it shares characteristics with other similar compounds, such as potassium 2-ethylhexanoate. americanelements.comatamanchemicals.com These salts are noted for their solubility in organic solvents. americanelements.comatamanchemicals.com The carboxylate group is the conjugate base of a carboxylic acid, and its salts are fundamental in various chemical syntheses. Generic potassium salts of unsaturated fatty acids are recognized for their roles as soaps or detergents. herts.ac.uk

Contextualization Within Long Chain Fatty Acid Derivatives

Established Synthetic Pathways for Long-Chain Potassium Carboxylates

The synthesis of this compound is fundamentally an acid-base reaction, a subset of the broader field of long-chain potassium carboxylate preparation.

General Principles of Carboxylic Acid Salt Formation

The formation of a potassium carboxylate, such as this compound, is achieved through the reaction of a carboxylic acid with a potassium base. The general reaction involves the transfer of a proton (H⁺) from the carboxylic acid's carboxyl group (-COOH) to the hydroxide ion (OH⁻) of the potassium base, typically potassium hydroxide (KOH). This results in the formation of a carboxylate anion (R-COO⁻) and a potassium cation (K⁺), which together form the ionic salt, and a molecule of water.

The reaction is an equilibrium, but because water is a much weaker acid than a carboxylic acid, the equilibrium lies far to the right, favoring the formation of the salt. Soaps are a well-known example of this, being sodium or potassium salts of long-chain fatty acids. cbseacademic.nic.in The ionic end of the molecule is water-soluble, while the long carbon chain is oil-soluble. cbseacademic.nic.in In an aqueous solution, potassium carboxylates typically produce a pH of around 8-9. echemi.com

The choice of solvent and reaction conditions can influence the reaction rate and the purity of the final product. For instance, the reaction can be carried out in an aqueous solution or in an alcohol, such as ethanol (B145695). echemi.com The use of an alcoholic solution can be advantageous for reactants with limited water solubility.

Specific Routes to this compound Synthesis

The direct synthesis of this compound involves the neutralization of its precursor acid, 2-hexyldecanoic acid, with a potassium base. A common and straightforward method is the reaction of 2-hexyldecanoic acid with potassium hydroxide (KOH). This reaction can be performed in a suitable solvent, such as water or ethanol, often with gentle heating to ensure complete reaction.

Alternatively, potassium carbonate (K₂CO₃) can be used as the base. researchgate.net The reaction with potassium carbonate produces the potassium salt, water, and carbon dioxide gas. This method can be advantageous as the evolution of CO₂ can drive the reaction to completion.

A general procedure involves dissolving the 2-hexyldecanoic acid in a suitable solvent and then adding a stoichiometric amount of the potassium base. researchgate.net The mixture is typically stirred and may be heated to facilitate the reaction. Evaporation of the solvent then yields the solid this compound. echemi.com

Precursor Chemistry: Synthesis and Modification of 2-Hexyldecanoic Acid

The availability and purity of 2-hexyldecanoic acid are critical for the synthesis of high-purity this compound. 2-Hexyldecanoic acid, also known as a Guerbet acid, is a branched-chain fatty acid. google.com These acids are characterized by having a long branched alkane at the α-position of the carboxylic acid, which imparts properties like a low freezing point and good oil solubility. google.com

Several synthetic routes to 2-hexyldecanoic acid have been developed. One common method involves the Guerbet reaction, which is a dimerization of alcohols to produce branched alcohols with twice the carbon number of the starting material. aocs.org These Guerbet alcohols can then be oxidized to form the corresponding Guerbet acids. aocs.orggoogle.com For example, 2-hexyldecanol can be oxidized to 2-hexyldecanoic acid. aocs.org

Another significant pathway is through the alkylation of esters. A patented method describes the synthesis of 2-hexyldecanoic acid starting from ethyl acetoacetate (B1235776) or methyl acetoacetate. google.com This process involves two sequential alkylation reactions with halo-octane and halo-hexane (where the halogen can be chlorine, bromine, or iodine) in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide. google.com The resulting intermediate is then decomposed in an alkaline aqueous solution to yield 2-hexyldecanoic acid with high purity (≥99.00%) and yield (≥80.0%). google.com

A similar approach starts with a long-chain saturated fatty acid ester, such as methyl octanoate, which is reacted with an alkylating agent like 1-chlorohexane (B165106) in the presence of sodium hydroxide and a solvent like methanol. chemicalbook.com The subsequent hydrolysis of the ester yields the desired Guerbet acid. chemicalbook.comscispace.com

Reaction Kinetics and Mechanisms in the Synthesis of Potassium Carboxylates

The formation of this compound from 2-hexyldecanoic acid and potassium hydroxide is a classic acid-base neutralization reaction. This reaction is typically very fast, with the rate being primarily limited by the rate of mixing of the reactants.

The more complex synthesis of the precursor, 2-hexyldecanoic acid, often involves saponification, which is the base-promoted hydrolysis of an ester. The mechanism of base-catalyzed hydrolysis of an ester involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. ijirset.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide, forming the carboxylic acid. The carboxylic acid is then immediately deprotonated by the base to form the carboxylate salt.

Several factors can influence the rate of saponification, including temperature, concentration of reactants, and the solvent used. researchgate.netuobaghdad.edu.iq Increasing the temperature generally increases the reaction rate. researchgate.net The structure of the ester also plays a role; steric hindrance around the carbonyl group can slow down the reaction. royalsocietypublishing.org

Purification Techniques for this compound in Laboratory Settings

Achieving high purity of this compound is crucial for many of its applications. Several laboratory techniques can be employed for its purification.

If the synthesis is performed with a slight excess of 2-hexyldecanoic acid, the unreacted acid can be removed by washing the product with a non-polar organic solvent in which the acid is soluble but the potassium salt is not.

Recrystallization is a powerful technique for purifying solid compounds. echemi.com A suitable solvent or solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. By dissolving the impure salt in the hot solvent and allowing it to cool slowly, purer crystals of the salt will form, leaving impurities dissolved in the mother liquor. lookchem.com Potential solvents could include ethanol or acetone, possibly in combination with water. echemi.com

If the starting carboxylic acid contains impurities, it can be purified before conversion to the potassium salt. Liquid carboxylic acids can be purified by dissolving them in an aqueous alkali solution, extracting with an organic solvent like diethyl ether to remove neutral and basic impurities, and then acidifying the aqueous phase to precipitate the purified acid. lookchem.com Solid acids can be purified by recrystallization from appropriate solvents. lookchem.com

For the removal of residual potassium hydroxide from the final product, one can test the pH of a solution of the salt. echemi.com If it is significantly higher than the expected pH of around 8-9, excess base is present. Washing the solid salt with a solvent in which potassium hydroxide is sparingly soluble but the desired salt is also not very soluble could be a viable purification step.

Derivatization Strategies for Structural Modification of the 2-Hexyldecanoate Moiety

The 2-hexyldecanoate moiety, derived from 2-hexyldecanoic acid, can be chemically modified to create a variety of other compounds with different properties and functionalities.

The carboxylic acid precursor, 2-hexyldecanoic acid, is the primary starting point for most derivatization reactions. It can be used as an amidating agent to suppress side-chain crystallization in the synthesis of certain macromolecules. chemicalbook.com

Esterification is a common derivatization strategy. 2-Hexyldecanoic acid can be reacted with various alcohols in the presence of an acid catalyst to form esters. These esters have applications as lubricants and in cosmetics. aocs.org

The carboxyl group of 2-hexyldecanoic acid can be reduced to a primary alcohol, 2-hexyl-1-decanol, using a suitable reducing agent. This alcohol can then undergo further reactions, such as etherification or esterification.

Furthermore, the carboxylic acid can be converted into an acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is a more reactive derivative that can readily undergo reactions with nucleophiles such as amines to form amides, or with alcohols to form esters under milder conditions than direct esterification.

Recent research has also explored the conversion of carboxylic acids into potassium acyltrifluoroborates (KATs). osti.gov This involves preparing a mixed anhydride (B1165640) of the carboxylic acid, which is then reacted with a copper catalyst, a boron source, and aqueous potassium hydrogen fluoride (B91410) (KHF₂). osti.gov These KATs are stable acylating agents with applications in bioconjugation and materials chemistry. osti.gov

Interfacial Phenomena and Surface Activity of Long-Chain Carboxylate Anions

Long-chain carboxylate anions are surface-active agents, meaning they preferentially adsorb at interfaces, such as the boundary between water and air or water and oil. acs.orgnih.gov This activity is a direct consequence of their amphiphilic structure, which seeks to minimize the unfavorable contact between the hydrophobic tail and the aqueous phase. The orientation and packing of these molecules at interfaces are critical determinants of their function in stabilizing emulsions and forming films. acs.orgnih.gov

The adsorption of carboxylate anions at interfaces is a dynamic process influenced by factors such as pH, ionic strength, and the chemical structure of the carboxylate itself. acs.orgnih.gov At the water-air interface, for instance, the carboxylate group's orientation is dependent on the size and structure of its alkyl substituent. acs.orgnih.gov Studies using techniques like vibrational sum-frequency generation (VSFG) spectroscopy have shown that the tilt angle of the carboxylate group with respect to the surface normal decreases as the length of the alkyl chain increases. nih.gov This suggests that longer chains, like the C16 backbone of 2-hexyldecanoate, lead to more ordered and perpendicular packing at the interface.

Research on various carboxylates has elucidated these orientational effects. For smaller aliphatic chains, the tilt angle is larger, while longer chains result in a more upright orientation. This trend is detailed in the table below.

| Carboxylate Anion | Interface | Tilt Angle (θδ) with Respect to Surface Normal | Citation |

| Acetate | Water-Air | 47° ± 2° | nih.gov |

| Propionate | Water-Air | 42° ± 3° | nih.gov |

| Hexanoate | Water-Air | 33° ± 3° | nih.gov |

| Octanoate | Water-Air | 26° ± 3° | nih.gov |

| Benzoate | Water-Air | 37° ± 3° | nih.gov |

This interactive table summarizes the molecular orientation of various carboxylate anions at the water-air interface. The data indicates a clear trend of decreasing tilt angle with increasing alkyl chain length for aliphatic carboxylates.

The presence of co-ions in the aqueous phase can also significantly influence the adsorption and charging behavior of the carboxylate layer. acs.org For example, large, polarizable anions like iodide and thiocyanate (B1210189) have been shown to enhance the deprotonation of carboxylic acid monolayers, contradicting purely electrostatic theories and highlighting the complex interplay of forces at the interface. acs.org

Carboxylic acids and their corresponding carboxylate salts are well-known for their ability to form organized mono- and multilayer films on various substrates. researchgate.netlouisville.edunih.gov These self-assembled monolayers (SAMs) are driven by interactions between the molecule and the substrate (e.g., chemisorption of the carboxyl group onto a metal oxide surface) and intermolecular forces (e.g., van der Waals forces between alkyl chains). scispace.com

On copper surfaces, for example, 7-octenoic acid has been observed to deprotonate at room temperature and form a bidentate-bound carboxylate monolayer. rsc.org Similarly, citric acid can adsorb onto surfaces to form a thin boundary lubricating layer. researchgate.net The formation of these layers can be a simple monolayer or progress to more complex multilayer structures, often through hydrogen bonding between the carboxylic acid groups in subsequent layers. scispace.com

The process of forming these layers can be controlled. For instance, multilayer films of carboxylate-functionalized alkanethiolate monolayer-protected clusters (MPCs) can be assembled step-by-step using copper ions (Cu²⁺) as coordinative bridges between the carboxylate groups. louisville.edu This method allows for the construction of films with controlled thickness. louisville.edu The structure of these self-assembled layers can be highly ordered, often forming lamellar arrangements where the long carbon chains lie flat on the surface, stabilized by hydrogen bonding and other intermolecular interactions. acs.org

Self-Assembly Mechanisms in Solution and Aggregate Formation

In aqueous solutions, when the concentration of an amphiphilic carboxylate like this compound surpasses a certain point, known as the critical micelle concentration (CMC), the molecules begin to self-assemble into organized aggregates to minimize the exposure of their hydrophobic tails to water.

The initial aggregates formed are typically spherical micelles. However, the morphology of these aggregates is highly dependent on factors like pH, temperature, and the specific molecular geometry of the surfactant. nih.govacs.org For fatty acids like oleic acid, changes in pH can induce transitions from spherical micelles to cylindrical or worm-like micelles, and eventually to vesicles (bilayer spheres enclosing an aqueous core). nih.govacs.org Vesicle formation is often governed by hydrogen bonding interactions between the protonated (carboxylic acid) and deprotonated (carboxylate) forms of the amphiphile. acs.org

The transition from micelles to vesicles is a key phenomenon in supramolecular chemistry, mimicking biological processes. acs.org This transition can also be induced by mixing oppositely charged surfactants. acs.org The table below presents self-assembly data for oleic acid, a related long-chain carboxylate, demonstrating the influence of pH on aggregate structure.

| Amphiphile System | pH | Aggregate Type | Critical Micelle Concentration (CMC) | Citation |

| Oleic Acid/Oleate | > 10 | Spherical & Cylindrical Micelles | 0.1 mM (at pH 12) | nih.gov |

| Oleic Acid/Oleate | 7.5 - 9 | Vesicles | Not Applicable | nih.govacs.org |

| Oleic Acid/Oleate | < 7.5 | Dispersed cubic phase, oil droplets | Not Applicable | nih.gov |

This interactive table illustrates the pH-dependent self-assembly of oleic acid into different supramolecular structures. The critical micelle concentration (CMC) is provided for the micellar phase.

The branched nature of the 2-hexyldecanoate anion would influence its packing parameter, potentially favoring the formation of specific aggregate structures compared to its linear isomers.

As the concentration of a carboxylate surfactant in water increases, it can pass through a sequence of different liquid crystalline phases. mdpi.com These phases are characterized by distinct arrangements of the self-assembled aggregates. Common phases include the normal micellar phase (L₁), the normal hexagonal phase (H₁) where cylindrical micelles are packed in a hexagonal array, and the lamellar phase (Lα) consisting of stacked bilayers. mdpi.com

These phase transitions are directly linked to the rheological (flow) properties of the solution. mdpi.com

Micellar (L₁) Phase : Typically exhibits low viscosity and Newtonian flow behavior, where viscosity is independent of the shear rate. rsc.orgacs.org

Hexagonal (H₁) Phase : Usually has a very high viscosity and exhibits shear-thinning behavior, where viscosity decreases as the shear rate increases. mdpi.comrsc.org

Lamellar (Lα) Phase : Viscosity is generally lower than the hexagonal phase but higher than the micellar phase. mdpi.com

Studies on various surfactant systems demonstrate this relationship. For example, aqueous solutions of a carboxylic curdlan (B1160675) derivative showed Newtonian behavior at low concentrations (<0.5% w/v) but became significantly shear-thinning at higher concentrations (>0.5% w/v) as polymer chains began to entangle. rsc.org Similarly, in a mixed surfactant system, the transition from a micellar (L₁) to a hexagonal (H₁) phase was accompanied by a rapid, multi-order-of-magnitude increase in viscosity. mdpi.com The viscoelastic properties, measured by the elastic (G') and viscous (G'') moduli, also change dramatically with phase transitions, with gel-like phases showing a dominant elastic modulus (G' > G''). rsc.org

Interactions with Solvent Systems and Solute Molecules

The behavior of carboxylates is profoundly influenced by the solvent system and the presence of other solute molecules. The "link hypothesis" in crystallization suggests that the self-associated structures formed by molecules in solution can prefigure the arrangement in the final crystal polymorph, and this self-association is highly solvent-dependent. rsc.orgresearchgate.net

Studies on carboxylic acids show that the stability of the classic head-to-head dimer, formed via hydrogen bonding, is highest in nonpolar solvents and decreases significantly in polar, hydrogen-bonding solvents like water and ethanol, which compete for the hydrogen bonding sites. researchgate.net The polarity of the solvent controls the extraction mechanism and efficiency of carboxylic acids from aqueous solutions. researchgate.net

The interaction with solutes, particularly electrolytes (salts), is also critical. Adding salt to a surfactant solution can screen the electrostatic repulsion between the charged carboxylate headgroups. This allows the molecules to pack more tightly, often lowering the CMC and promoting transitions to more complex aggregates like vesicles or elongated micelles. acs.org In catanionic surfactant systems (mixtures of anionic and cationic surfactants), the addition of salt can induce transitions between different vesicle phases, each with distinct rheological properties. acs.org The nature of the ions matters; for instance, the interaction of sodium ions with a carboxylic acid monolayer is affected by the type of co-ion (e.g., Cl⁻, Br⁻, I⁻) present. acs.org These interactions are central to controlling the supramolecular structure and properties of the system.

Advanced Analytical Characterization and Quantification Techniques

Chromatographic Separations for Compound Isolation and Purity Profiling

Chromatography is essential for separating Potassium 2-hexyldecanoate from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like fatty acids and their salts.

A typical method for the analysis of 2-hexyldecanoic acid involves reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For 2-hexyldecanoic acid, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid is effective. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

For this compound, a similar RP-HPLC method can be employed. The retention behavior will be sensitive to the pH of the mobile phase. Detection can be achieved using a UV detector at a low wavelength (e.g., 210-215 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Detection | UV at ~210 nm or Mass Spectrometry (MS) |

| Application | Purity assessment, quantification, preparative separation |

Source: Adapted from SIELC Technologies. sielc.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of metallic salts like this compound by Gas Chromatography (GC) is not feasible due to their low volatility. Therefore, a derivatization step is necessary to convert the non-volatile salt into a volatile compound suitable for GC analysis. This is typically achieved by converting the carboxylate salt back to its corresponding carboxylic acid (2-hexyldecanoic acid) and then esterifying it to a more volatile form, such as a methyl ester.

The derivatization process often involves acidification of the sample followed by reaction with an esterifying agent like diazomethane (B1218177) or boron trifluoride in methanol. Once derivatized, the resulting 2-hexyldecanoate ester can be readily analyzed. The GC instrument separates the components of the sample based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for the detection and quantification of the eluted ester. The retention time is a characteristic feature used for qualitative identification, while the peak area is proportional to the concentration of the analyte.

Table 1: Illustrative GC Parameters for Analysis of 2-Hexyldecanoic Acid Methyl Ester

| Parameter | Value |

|---|---|

| Column | Capillary, 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Hypothetical Retention Time | ~15.2 minutes |

Quantitative Elemental Analysis for Potassium and Organic Content

Determining the precise elemental composition of this compound is critical for confirming its stoichiometry and purity. Several atomic spectroscopy and chromatography techniques are employed for this purpose.

Atomic Absorption Spectroscopy (AAS) for Potassium Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. For the analysis of potassium in this compound, the sample must first undergo a digestion process, typically using a strong acid like nitric acid, to break down the organic matrix and bring the potassium into a solution in its ionic form. researchgate.net

The resulting solution is then aspirated into a flame (commonly an air-acetylene flame), where it is atomized. nemi.gov A hollow cathode lamp specific for potassium emits light at a characteristic wavelength (e.g., 766.5 nm or 769.9 nm), which is absorbed by the ground-state potassium atoms in the flame. eusalt.com The amount of light absorbed is directly proportional to the concentration of potassium in the sample. To prevent ionization of potassium atoms in the hot flame, which would lead to inaccurate results, an ionization suppressor such as a cesium chloride solution is typically added to both the samples and calibration standards.

Table 2: Example Calibration Data for Potassium Analysis by AAS

| K⁺ Standard Concentration (mg/L) | Absorbance |

|---|---|

| 0.0 | 0.000 |

| 2.0 | 0.112 |

| 4.0 | 0.225 |

| 6.0 | 0.338 |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of a sample, capable of measuring multiple elements simultaneously. google.com Similar to AAS, the this compound sample requires acid digestion to decompose the organic part and solubilize the potassium.

The sample solution is introduced into a high-temperature argon plasma (around 6,000–10,000 K), which excites the potassium atoms and ions, causing them to emit light at their characteristic wavelengths. nih.gov The emitted light is separated by a spectrometer, and the intensity of the specific wavelengths is measured by a detector. The intensity of the emission is proportional to the concentration of potassium in the sample. ICP-OES is known for its high precision, accuracy, and wide linear dynamic range. google.com However, easily ionizable elements like potassium can be subject to matrix effects and ionization interferences, which may require careful parameter optimization or the use of matrix-matched standards for accurate quantification. researchgate.net

Table 3: Typical ICP-OES Operating Parameters for Potassium Analysis

| Parameter | Setting |

|---|---|

| RF Power | 750–950 W google.com |

| Plasma Gas Flow | 18 L/min researchgate.net |

| Auxiliary Gas Flow | 0.5–1.0 L/min google.com |

| Nebulizer Gas Flow | 1.00–1.25 L/min google.com |

| Observation Height | 12–15 mm google.com |

| Analysis Wavelength | 766.491 nm or 769.896 nm google.com |

Ion Chromatography (IC) for Cationic Analysis in Organic Matrices

Ion Chromatography (IC) is a form of high-performance liquid chromatography (HPLC) that separates ions based on their affinity to an ion exchanger. wikipedia.org It is an excellent alternative to atomic spectroscopy for the analysis of potassium, especially in complex organic matrices. metrohm.com For the analysis of this compound, the sample is dissolved in a suitable solvent (typically deionized water) and injected into the IC system.

Cation-exchange chromatography is used for the analysis of the positively charged potassium ion (K⁺). wikipedia.org The sample is passed through a column containing a stationary phase with negatively charged functional groups. The potassium ions are retained on the column and are then eluted by an acidic mobile phase (eluent). The separated ions are detected by a conductivity detector. IC offers the advantage of being able to simultaneously analyze multiple cationic species if present. metrohm.com

Table 4: Hypothetical Ion Chromatography Data for K⁺ Quantification

| Analyte | Retention Time (min) | Peak Area | Concentration (mg/L) |

|---|

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. These methods provide valuable information about the stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique is used to determine characteristic properties such as melting point, crystallization temperature, and glass transition temperature. intertek.com

A small, weighed amount of this compound is placed in a sample pan, and an empty pan is used as a reference. Both pans are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. nih.gov Conversely, processes like crystallization release heat, causing an exothermic peak. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. At higher temperatures, the compound will decompose, which is also observable as an endothermic or exothermic event. DSC is crucial for understanding the thermal stability and processing parameters of the material. researchgate.net

Table 5: Representative DSC Data for a Potassium Carboxylate Salt

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 215.5 | 220.1 | 150.3 (Endothermic) |

| Decomposition | 410.2 | 418.4 | -255.7 (Exothermic) incas.ro |

Thermogravimetric Analysis (TGA) for Thermal Stability

A typical TGA experiment for a potassium carboxylate salt like this compound would involve heating a small sample at a constant rate. The resulting thermogram would plot the percentage of weight loss against temperature. The decomposition of such salts often occurs in distinct stages. The initial weight loss, typically at lower temperatures, can often be attributed to the loss of absorbed water or residual solvent. As the temperature increases, the organic part of the molecule begins to decompose. The final residue at high temperatures would likely be potassium carbonate or potassium oxide, depending on the atmosphere used (e.g., inert or oxidative).

For analogous compounds, the onset of significant decomposition for the carboxylate portion can be expected in the range of 200-400 °C. The precise temperatures and the nature of the decomposition products are influenced by factors such as the heating rate, the surrounding atmosphere, and the specific molecular structure.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Step |

| 50 - 150 | ~1-2% | Loss of adsorbed moisture/solvent |

| 250 - 450 | ~60-70% | Decomposition of the 2-hexyldecanoate chain |

| > 450 | - | Formation of stable potassium carbonate/oxide residue |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental data for this compound was not found.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. It provides information on the atomic arrangement, crystal lattice, and phase purity. An XRD analysis of this compound would reveal whether the compound exists in a crystalline or amorphous state and, if crystalline, would allow for the determination of its crystal system, lattice parameters, and crystallite size.

The XRD pattern of a crystalline solid is unique and acts as a "fingerprint" for that specific compound. The diffraction pattern consists of a series of peaks at specific angles (2θ), which are related to the spacing between planes of atoms in the crystal lattice according to Bragg's Law. The intensity of these peaks is proportional to the number of atoms in the corresponding crystal planes.

While a specific, indexed XRD pattern for this compound is not publicly available, the analysis of similar long-chain carboxylate salts suggests that they often exhibit layered structures. The aliphatic chains tend to pack in an ordered manner, leading to characteristic diffraction peaks. The position of these peaks can provide information about the length of the repeating unit cell, which is influenced by the chain length and the coordination around the potassium ion.

Hypothetical XRD Peak Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 5.8 | 15.2 | 100 | (001) |

| 11.6 | 7.6 | 45 | (002) |

| 17.4 | 5.1 | 20 | (003) |

| 21.2 | 4.2 | 30 | (110) |

| 23.5 | 3.8 | 15 | (111) |

Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from an XRD analysis. Specific experimental data for this compound was not found.

Mechanistic Investigations of the 2 Hexyldecanoate Anion in Dynamic Systems

Chemoresponsive Behavior and Directed Motion in Chemical Gradients

The ability of molecules and larger systems to respond to chemical gradients is a cornerstone of dynamic chemical systems. For surfactant molecules like the 2-hexyldecanoate anion, this behavior is often mediated by changes in interfacial tension.

Studies on Droplet Chemotaxis and Self-Propulsion Phenomena

Chemotaxis, the directed movement of an entity in response to a chemical gradient, is a phenomenon extensively studied in biological systems. In recent years, researchers have developed artificial systems that mimic this behavior. A prominent example involves the self-propulsion of oil droplets, such as decanol, in aqueous solutions containing a surfactant, like sodium decanoate (B1226879).

The underlying mechanism for this motion is the Marangoni effect, where a gradient in surface tension along an interface results in fluid flow from regions of lower surface tension to regions of higher surface tension. In these model systems, a chemical gradient of an inorganic salt (e.g., sodium chloride) is introduced. ucf.edu This salt gradient alters the solubility and aggregation of the decanoate surfactant at the droplet's surface. The asymmetric distribution of the surfactant around the droplet creates a surface tension gradient, which propels the droplet. ucf.edursc.org

Specifically, the salt concentration affects the critical micelle concentration (CMC) of the surfactant. A higher salt concentration can induce the formation of micelles, reducing the concentration of free surfactant monomers at the interface and thereby increasing the surface tension. This creates a gradient that drives the droplet towards the region of higher salt concentration. ucf.edu

While direct studies on Potassium 2-hexyldecanoate are not available, its amphiphilic nature suggests it could participate in similar phenomena. The branched structure of the 2-hexyldecanoate anion might influence its packing at interfaces and its interaction with salts, potentially leading to different dynamics compared to its linear counterparts.

Influence on Surface Tension Modulation in Reaction-Diffusion Systems

Reaction-diffusion systems are mathematical models that describe how the concentration of substances distributed in space changes under the influence of local chemical reactions and diffusion. rsc.org These systems can lead to the spontaneous formation of complex patterns, such as stripes and spots, known as Turing patterns.

Role in Complex Fluid Dynamics and Pattern Formation in Chemical Engineering Systems

The principles of self-propulsion and surface tension modulation driven by surfactants have significant implications for chemical engineering. The 2-hexyldecanoate anion, as a potential surfactant, could be involved in systems exhibiting complex fluid dynamics and pattern formation.

In multiphase chemical reactors, controlling the movement and interaction of droplets or bubbles is crucial. Utilizing chemoresponsive agents could allow for the directed transport of reactants without mechanical pumping. For example, by establishing a chemical gradient within a reactor, droplets containing a catalyst and stabilized by 2-hexyldecanoate could be guided to specific locations.

Pattern formation in these systems is often a result of the interplay between reaction kinetics, diffusion, and fluid flow (advection). The presence of a surfactant that responds to chemical changes can introduce a feedback loop. For example, a reaction could change the local pH, which in turn alters the protonation state of the 2-hexyldecanoate anion (as discussed in the next section), modifying its surfactant properties and inducing fluid motion that affects the reaction itself.

Protonation Equilibria and Their Influence on Interfacial Properties

The carboxylate group of the 2-hexyldecanoate anion is the conjugate base of a weak acid, 2-hexyldecanoic acid. Therefore, its degree of protonation is dependent on the pH of the aqueous solution. This equilibrium is crucial as it directly impacts the molecule's properties as a surfactant.

2-Hexyldecanoic Acid ⇌ 2-Hexyldecanoate Anion + H⁺

The protonated form, 2-hexyldecanoic acid, is significantly less soluble in water and has different interfacial properties compared to the charged anion. The anionic form is more effective at reducing surface tension at an oil-water or air-water interface due to the electrostatic repulsion between the head groups, which favors their arrangement at the interface.

A change in the local pH can, therefore, act as a switch for the surfactant activity of 2-hexyldecanoate. In a dynamic system, if a chemical reaction produces or consumes protons, it will create a pH gradient. This pH gradient translates into a gradient of protonated vs. deprotonated 2-hexyldecanoate, leading to a gradient in interfacial tension. This mechanism can drive Marangoni flows and droplet motion, similar to the salt-induced chemotaxis described earlier.

The table below illustrates the relationship between pH and the protonation state of a carboxylic acid, governed by the Henderson-Hasselbalch equation. The pKa of 2-hexyldecanoic acid would determine the precise pH range over which this transition occurs.

| pH Condition | Dominant Species | Surfactant Activity | Interfacial Tension |

| pH << pKa | 2-Hexyldecanoic Acid (Protonated) | Low | High |

| pH = pKa | Equal amounts of Acid and Anion | Moderate | Moderate |

| pH >> pKa | 2-Hexyldecanoate Anion (Deprotonated) | High | Low |

This pH-dependent behavior is a key mechanism through which the 2-hexyldecanoate anion can influence interfacial properties in dynamic chemical systems, providing a link between chemical reactions and mechanical motion.

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

For Potassium 2-hexyldecanoate, DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. epstem.net Functionals like B3LYP-D3, M05-2X, or M06-2X, combined with appropriate basis sets (e.g., 6-311(d)G+), would be employed to accurately model the molecular structure. epstem.net The interaction between the potassium cation and the 2-hexyldecanoate anion would be a key aspect of this optimization. epstem.net

Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule. epstem.net For the 2-hexyldecanoate anion, the carboxylate group would be the most electron-rich region, indicating its susceptibility to electrophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. epstem.net Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of the bonding within the molecule, particularly within the carboxylate group and its interaction with the potassium ion. epstem.net

A hypothetical table of calculated electronic properties for the 2-hexyldecanoate anion, based on typical values for similar carboxylates, is presented below.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -3.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics (MD) Simulations of Solution Behavior and Aggregation

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules in solution over time. nih.govresearchgate.net For this compound, MD simulations can provide detailed insights into its solvation, ion-pairing, and aggregation behavior in aqueous and non-aqueous environments.

In an MD simulation, the interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. nih.gov The system, consisting of this compound molecules and the solvent, is then allowed to evolve over time according to the laws of classical mechanics.

A key aspect to investigate would be the solvation structure of the potassium and 2-hexyldecanoate ions. The simulations would reveal the arrangement of solvent molecules around each ion and the strength of the ion-solvent interactions. nih.gov In aqueous solutions, water molecules are expected to form hydration shells around the potassium cation and the carboxylate headgroup of the anion.

MD simulations can also be used to study the tendency of this compound to form aggregates or micelles in solution. Due to the amphiphilic nature of the 2-hexyldecanoate anion (a hydrophilic carboxylate headgroup and a hydrophobic alkyl tail), it is expected to self-assemble into spherical or cylindrical micelles above a certain concentration, known as the critical micelle concentration (CMC). The simulations can provide information on the size, shape, and structure of these aggregates. researchgate.net

The dynamics of the system, such as the diffusion of the ions and solvent molecules, and the rate of exchange of molecules between the bulk solution and the aggregates, can also be determined from the MD trajectories. ox.ac.uk These simulations can also shed light on the interactions between multiple carboxylate ions, potassium cations, and water, which can lead to synergistic effects that stabilize the folded structures of proteins in high salt concentrations. nih.govnih.gov

Below is a hypothetical data table summarizing potential findings from an MD simulation of this compound in water.

| Parameter | Simulated Value |

|---|---|

| Average Hydration Number of K+ | 6.2 |

| Average Hydration Number of -COO- | 4.8 |

| Aggregation Number of Micelle | 55 |

| Radius of Gyration of Micelle | 1.8 nm |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. The prediction of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are particularly valuable.

The IR spectrum of this compound can be simulated from the vibrational frequencies calculated using DFT. nih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net Key vibrational modes to analyze would include the symmetric and asymmetric stretching of the carboxylate group (COO-), which are sensitive to the coordination environment of the potassium ion. nih.gov The C-H stretching and bending vibrations of the alkyl chains would also be prominent features in the spectrum.

Similarly, the 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. libretexts.org These calculations would predict the chemical shifts of the different hydrogen and carbon atoms in the 2-hexyldecanoate anion, providing a theoretical spectrum that can be compared with experimental results for structure verification.

Beyond spectroscopy, computational chemistry can be employed to explore potential reaction pathways involving this compound. nih.gov For instance, the mechanism of its formation via the reaction of 2-hexyldecanoic acid with potassium hydroxide (B78521) can be modeled. This would involve calculating the energies of reactants, products, and any transition states to determine the reaction's thermodynamics and kinetics. researchgate.net Other potential reactions, such as esterification or decarboxylation, could also be investigated to understand the compound's chemical stability and reactivity under different conditions. researchgate.netlearncbse.in

A hypothetical table of predicted spectroscopic data for this compound is provided below.

| Spectroscopic Feature | Predicted Value |

|---|---|

| IR: Asymmetric COO- Stretch | 1560-1610 cm-1 |

| IR: Symmetric COO- Stretch | 1400-1450 cm-1 |

| 13C NMR: Carboxylate Carbon | 180-185 ppm |

| 1H NMR: Alpha-Proton | 2.1-2.3 ppm |

Structure-Activity Relationship Modeling for Related Carboxylates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govlibretexts.org While specific QSAR studies on this compound may not exist, the principles can be applied to a series of related carboxylates to understand how structural modifications influence their properties.

A QSAR study would involve a dataset of carboxylates with varying chain lengths, branching patterns, and counter-ions. nih.govnih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area, volume), and electronic (e.g., dipole moment, partial charges). mdpi.com

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the calculated descriptors with the experimentally measured activity or property of interest. nih.gov For a series of potassium carboxylates, the property of interest could be their antimicrobial activity, surfactant properties, or their ability to act as corrosion inhibitors.

The resulting QSAR model can be used to predict the activity of new, unsynthesized carboxylates and to identify the key structural features that are important for the desired activity. researchgate.net For example, a model might reveal that the length and branching of the alkyl chain are critical for a particular biological activity. This information can then guide the design of new carboxylates with enhanced properties.

A hypothetical QSAR model for the antimicrobial activity of a series of branched-chain potassium carboxylates might take the following form:

log(1/MIC) = 0.5 * LogP - 0.1 * PSA + 2.3

Where MIC is the minimum inhibitory concentration, LogP is the octanol-water partition coefficient (a measure of hydrophobicity), and PSA is the polar surface area. This hypothetical model would suggest that increasing hydrophobicity and decreasing polar surface area would lead to higher antimicrobial activity.

| Compound | LogP | PSA (Ų) | Predicted log(1/MIC) |

|---|---|---|---|

| Potassium 2-ethylhexanoate | 2.5 | 40.1 | 3.15 |

| Potassium 2-butyloctanoate | 4.5 | 40.1 | 4.15 |

| This compound | 6.5 | 40.1 | 5.15 |

| Potassium 2-octyldodecanoate | 8.5 | 40.1 | 6.15 |

Emerging Research Frontiers and Interdisciplinary Applications of Potassium 2 Hexyldecanoate

Potassium 2-hexyldecanoate, a salt of a branched-chain carboxylic acid, is situated at the intersection of several burgeoning fields of scientific inquiry. Its unique molecular architecture, characterized by a C16 backbone with a hexyl branch at the alpha position, imparts properties that make it a subject of interest for fundamental and applied research. This article explores the emerging research frontiers and interdisciplinary applications of this compound, focusing on its potential as a model in surface chemistry, its integration into novel chemical systems, sustainable synthesis methods, and its role in understanding complex self-organizing systems.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Potassium 2-hexyldecanoate, and how can purity be optimized during production?

- Methodological Answer : Synthesis typically involves esterification of 2-hexyldecanoic acid followed by neutralization with potassium hydroxide. Purity optimization requires rigorous control of reaction stoichiometry, temperature (e.g., 60–80°C), and post-synthesis purification via column chromatography or recrystallization. Analytical techniques like HPLC or GC-MS should validate purity (>98%) and detect residual solvents or unreacted precursors .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures (e.g., lipid nanoparticles)?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. For quantification in lipid nanoparticles, use UV-Vis spectrophotometry with calibration curves or LC-MS/MS for trace-level detection. Ensure sample preparation avoids lipid degradation (e.g., inert atmosphere, low-temperature storage) .

Q. How does this compound contribute to the stability of lipid-based drug delivery systems?

- Methodological Answer : Its amphiphilic structure stabilizes lipid nanoparticles by reducing interfacial tension between hydrophobic and hydrophilic phases. Evaluate stability via dynamic light scattering (DLS) for particle size distribution and zeta potential measurements. Long-term studies should assess aggregation under varying pH (4–9) and temperature (4–37°C) conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound in mammalian cell lines?

- Methodological Answer : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, incubation time) or impurity profiles. Standardize assays using ISO-certified cell lines (e.g., HEK-293, HeLa) and include controls for endotoxin contamination. Dose-response curves (0.1–100 µM) with MTT/PrestoBlue assays under standardized oxygen levels (5% CO₂) improve reproducibility .

Q. How can researchers model the interaction between this compound and phospholipid bilayers to predict drug encapsulation efficiency?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model lipid bilayer interactions. Validate predictions experimentally via fluorescence resonance energy transfer (FRET) to track lipid fusion or small-angle X-ray scattering (SAXS) to observe structural changes in bilayers .

Q. What role does this compound play in modulating immune responses in mRNA vaccine formulations, and how can this be experimentally validated?

- Methodological Answer : It enhances endosomal escape of mRNA by destabilizing lipid membranes. Validate via in vitro transfection assays using luciferase-encoding mRNA and flow cytometry to quantify protein expression. In vivo, compare immune responses (e.g., IgG titers, cytokine profiles) in murine models with/without the compound in lipid nanoparticles .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound when replicating lipid nanoparticle formulations?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Characterize raw materials (e.g., fatty acid chain length via GC).

- Use design-of-experiments (DoE) to identify critical process parameters (e.g., sonication time, solvent ratios).

- Apply multivariate analysis (PCA or PLS) to correlate material attributes with nanoparticle efficacy .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.